2-Azido-adenosine
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Overview
Description
2-Azido-adenosine is a modified nucleoside where an azido group is attached to the adenosine molecule. This compound is particularly significant in the field of chemical biology due to its versatile applications in bioorthogonal chemistry, which allows for the specific labeling and functionalization of biomolecules without interfering with native biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-adenosine typically involves the conversion of 2’-aminoadenosine to 2’-azidoadenosine through a diazotransfer reaction. This process uses fluorosulfuryl azide as the diazotizing reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve solid-phase synthesis techniques. This method immobilizes the starting nucleoside on a solid support, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-adenosine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a triazole ring by reacting the azido group with an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Strain-promoted alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products: The major products of these reactions are triazole-linked conjugates, which are useful for various labeling and functionalization applications .
Scientific Research Applications
2-Azido-adenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-adenosine involves its incorporation into RNA molecules, where it can be used for site-specific labeling and functionalization. The azido group allows for the attachment of various reporter molecules, such as fluorescent dyes or affinity tags, through bioorthogonal reactions. This enables the study of RNA dynamics, localization, and interactions within cells .
Comparison with Similar Compounds
- 2’-Azido-2’-deoxycytidine
- 2’-Azido-2’-deoxyguanosine
- 2’-Azido-2’-deoxyuridine
Comparison: 2-Azido-adenosine is unique due to its specific incorporation into RNA and its compatibility with various bioorthogonal reactions. Compared to other azido-modified nucleosides, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool for chemical biology and bioconjugation .
Properties
Molecular Formula |
C10H12N8O4 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1 |
InChI Key |
BSZZPOARGMTJKQ-DTUHVUQASA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=[N+]=[N-])N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N |
Origin of Product |
United States |
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